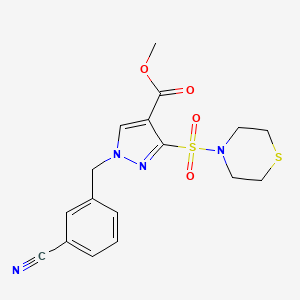
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships (SAR), and molecular docking studies.
Chemical Structure and Properties
Molecular Formula: C₁₄H₁₈N₄O₃S
Molecular Weight: 318.38 g/mol
CAS Number: [insert CAS number if available]
The compound features a pyrazole ring substituted with a cyanobenzyl group and a thiomorpholinosulfonyl moiety, which contributes to its biological properties.
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal activity against various phytopathogenic fungi. For instance, a related compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, showed superior antifungal activity compared to standard fungicides like boscalid .
Table 1: Antifungal Activity of Related Pyrazole Compounds
| Compound Name | Activity Against Fungi | Comparison to Boscalid |
|---|---|---|
| 9m | Higher | Yes |
| 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide | Moderate to Excellent | No |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through SAR studies. These studies indicate that modifications in the substituents on the pyrazole ring significantly affect the compound's potency against fungal pathogens.
For example, the presence of electron-withdrawing groups enhances the activity of pyrazole derivatives by stabilizing the transition state during enzymatic interactions . The thiomorpholinosulfonyl group is particularly notable for its role in enhancing solubility and bioavailability.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target enzymes in fungi. The carbonyl oxygen atom has been shown to form hydrogen bonds with key residues in the active site of enzymes such as succinate dehydrogenase (SDH), which is crucial for its antifungal action .
Table 2: Binding Interactions in Molecular Docking Studies
| Residue | Interaction Type | Compound |
|---|---|---|
| TYR58 | Hydrogen Bond | 9m |
| TRP173 | Hydrogen Bond | 9m |
Case Studies
In a specific case study involving the antifungal testing of related pyrazole compounds, a series of derivatives were synthesized and evaluated for their mycelial growth inhibition against seven different fungal strains. The results indicated that compounds with certain substitutions on the pyrazole ring exhibited higher inhibitory effects compared to others, highlighting the importance of structural modifications in enhancing biological efficacy .
Eigenschaften
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-25-17(22)15-12-20(11-14-4-2-3-13(9-14)10-18)19-16(15)27(23,24)21-5-7-26-8-6-21/h2-4,9,12H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDAGNYUPRYTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













